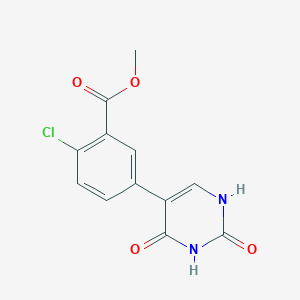
(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% (hereafter referred to as DHMPT) is a trifluoromethylphenylpyrimidine derivative with potential applications in the fields of chemistry, biochemistry, and medicine. DHMPT is a highly efficient reagent for the synthesis of organic compounds, and its use in chemical synthesis has been extensively studied. In the medical field, DHMPT has been investigated for its potential to treat various diseases, including cancer, diabetes, and infectious diseases.
科学的研究の応用
DHMPT has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In the field of chemistry, DHMPT has been used as a reagent for the synthesis of various organic compounds. In biochemistry, DHMPT has been studied for its potential to inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In medicine, DHMPT has been investigated for its potential to treat various diseases, including cancer, diabetes, and infectious diseases.
作用機序
The mechanism of action of DHMPT is not fully understood. However, it is believed that DHMPT may act as an inhibitor of certain enzymes, such as proteases, kinases, and phosphatases. In addition, DHMPT may act as an antioxidant, which could explain its potential to treat certain diseases.
Biochemical and Physiological Effects
DHMPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DHMPT can inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In vivo studies have shown that DHMPT can reduce inflammation and oxidative stress, as well as modulate the immune response.
実験室実験の利点と制限
The use of DHMPT in laboratory experiments has both advantages and limitations. The main advantage of using DHMPT in laboratory experiments is its high efficiency and yield in the synthesis of organic compounds. The main limitation of using DHMPT in laboratory experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines.
将来の方向性
The potential applications of DHMPT are vast, and there are numerous future directions for research. These include further studies into the mechanism of action of DHMPT, as well as studies into its potential to treat various diseases, such as cancer, diabetes, and infectious diseases. In addition, further research into the potential toxicity of DHMPT, as well as its potential to interact with other drugs, is needed. Finally, further research into the potential applications of DHMPT in the fields of chemistry, biochemistry, and medicine is needed.
合成法
DHMPT can be synthesized through a variety of methods, including the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a base. This reaction typically yields DHMPT in yields of up to 95%. Other methods for the synthesis of DHMPT include the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a Lewis acid, or the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a strong base.
特性
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-3-2-6(12(13,14)15)4-7(9)8-5-16-11(19)17-10(8)18/h2-5H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKZWVUCMSYIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385987.png)


![(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386003.png)

![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)






